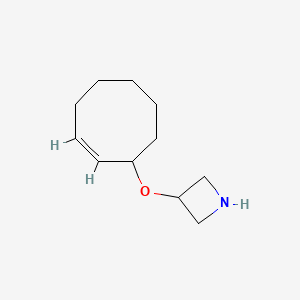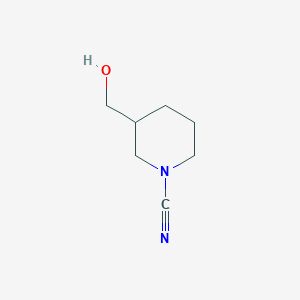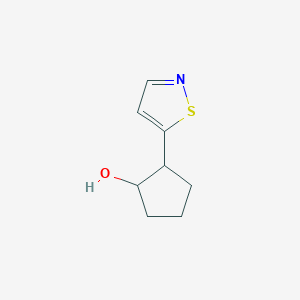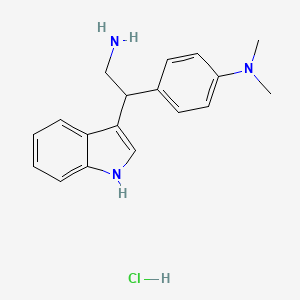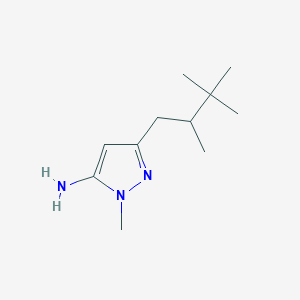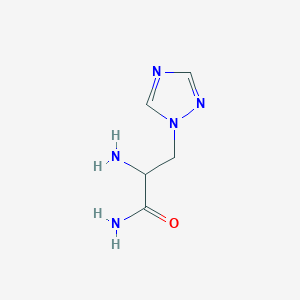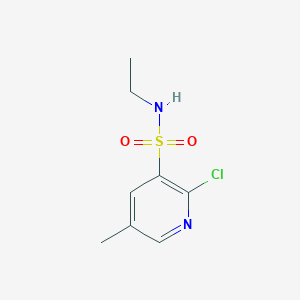
2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, an ethyl group, a methyl group, and a sulfonamide group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide typically involves the chlorination of 5-methylpyridine followed by sulfonation and subsequent ethylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, sulfonating agents like sulfur trioxide or chlorosulfonic acid, and ethylating agents such as ethyl iodide or diethyl sulfate. The reactions are usually carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols, alkoxides; reactions often require the presence of a base and are conducted at moderate temperatures.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.
類似化合物との比較
Similar Compounds
2-Chloro-5-methylpyridine: A related compound with similar structural features but lacking the ethyl and sulfonamide groups.
2-Chloro-5-methylpyridine-N-oxide: Another similar compound with an additional oxygen atom attached to the nitrogen in the pyridine ring.
Uniqueness
2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide is unique due to the presence of both the ethyl and sulfonamide groups, which confer distinct chemical and biological properties
特性
分子式 |
C8H11ClN2O2S |
|---|---|
分子量 |
234.70 g/mol |
IUPAC名 |
2-chloro-N-ethyl-5-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11ClN2O2S/c1-3-11-14(12,13)7-4-6(2)5-10-8(7)9/h4-5,11H,3H2,1-2H3 |
InChIキー |
MYOXPFHYYMTZQR-UHFFFAOYSA-N |
正規SMILES |
CCNS(=O)(=O)C1=C(N=CC(=C1)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid](/img/structure/B13318554.png)
![4-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B13318558.png)
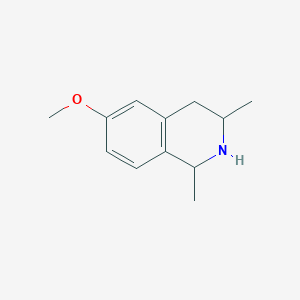
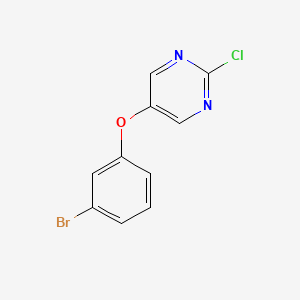
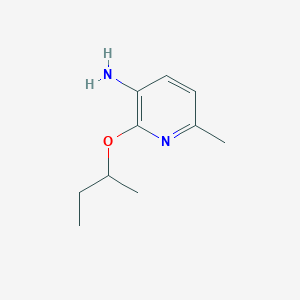
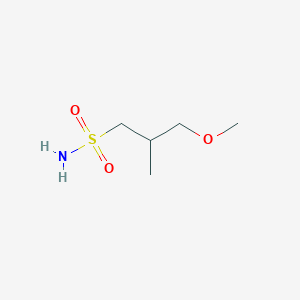
![4-Methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13318595.png)
